![molecular formula C14H10O2S2 B14128849 5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
5-(Phenylsulfonyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylsulfonyl)benzo[b]thiophene is an organic compound with the molecular formula C14H10O2S2 It is a derivative of benzo[b]thiophene, characterized by the presence of a phenylsulfonyl group at the 5-position of the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylsulfonyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzo[b]thiophene derivatives in a one-step intermolecular manner. The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylsulfonyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.
Scientific Research Applications
5-(Phenylsulfonyl)benzo[b]thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzothiophene: An aromatic organic compound with a similar structure but lacking the phenylsulfonyl group.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzo[b]thiophene Derivatives: Various derivatives with different substituents at different positions on the benzo[b]thiophene ring.
Uniqueness: 5-(Phenylsulfonyl)benzo[b]thiophene is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H10O2S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-benzothiophene |
InChI |
InChI=1S/C14H10O2S2/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-17-14/h1-10H |
InChI Key |
GBHYIZZQSQTHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


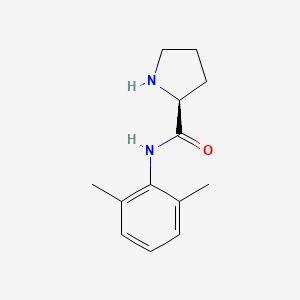
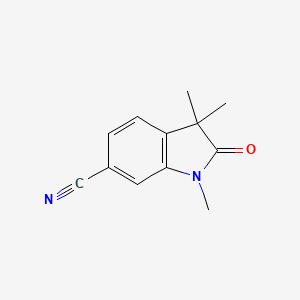
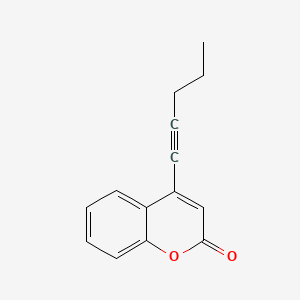
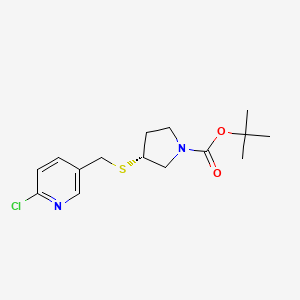

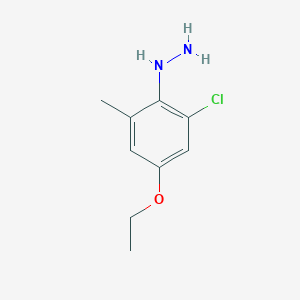
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
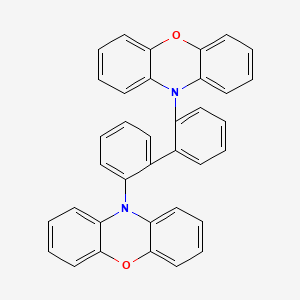
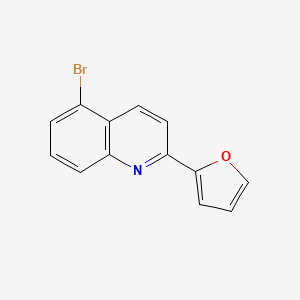
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
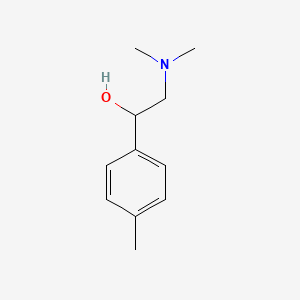

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
